molecular formula C4H4ClF4I B6343259 3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane CAS No. 885275-78-5

3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane

Cat. No. B6343259
CAS RN: 885275-78-5
M. Wt: 290.42 g/mol
InChI Key: AOHABRULNQCPNK-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane, also known as PFBI, is a synthetic compound . It has the CAS Number: 885275-78-5 and a molecular weight of 290.43 . The IUPAC name for this compound is 3-chloro-1,1,1,3-tetrafluoro-4-iodobutane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H4ClF4I/c5-3(6,2-10)1-4(7,8)9/h1-2H2 . The InChI key is AOHABRULNQCPNK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.43 . It is stored at refrigerated temperatures .

Scientific Research Applications

Environmental Degradation and Remediation

Microbial Degradation

Studies on microbial degradation of polyfluoroalkyl chemicals highlight the environmental fate of PFAS and their transformation into perfluorocarboxylic acids (PFCAs) and sulfonic acids (PFSAs), implicating pathways that might be relevant for substances like 3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane. These degradation processes are crucial for understanding the environmental persistence and potential remediation strategies for PFAS compounds (Liu & Avendaño, 2013).

Human Exposure and Health Risks

Exposure through Drinking Water

Research on human exposure to PFAS through drinking water underscores the widespread presence of these substances and their derivatives in water sources. This body of work is pertinent for assessing the exposure risks associated with PFAS, including potential analogs and derivatives of this compound, emphasizing the need for effective water treatment technologies (Domingo & Nadal, 2019).

Novel Treatment Technologies

Advancements in PFAS Treatment

Investigations into novel treatment technologies for PFAS compounds, including adsorption, sonochemistry, bioremediation, and photolysis, offer insights into potential methodologies for removing or degrading PFAS-related substances from the environment. These studies provide a foundation for developing treatment solutions for a wide range of PFAS, potentially applicable to compounds like this compound (Kucharzyk et al., 2017).

Environmental Monitoring and Risk Assessment

Emerging PFAS in the Aquatic Environment

Reviews of emerging PFAS in aquatic environments, including the detection methodologies and the environmental fate of these compounds, are crucial for understanding the distribution and impact of PFAS. This research supports ongoing monitoring and risk assessment efforts for PFAS compounds, contributing to a more comprehensive understanding of their ecological and health impacts (Xiao, 2017).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-chloro-1,1,1,3-tetrafluoro-4-iodobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF4I/c5-3(6,2-10)1-4(7,8)9/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHABRULNQCPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CI)(F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF4I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663077
Record name 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885275-78-5
Record name 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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